

Application Note: Profiling Neuraminidase Activity Using the N-Desacetyl 5-Azido Oseltamivir Probe

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Compound of Interest

Compound Name: *N-Desacetyl 5-Azido Oseltamivir*

CAS No.: 204255-04-9

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Abstract

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems.[1][2][3][4][5] This application note provides a detailed guide for utilizing **N-Desacetyl 5-Azido Oseltamivir**, a custom-designed activity-based probe (ABP), to specifically label, identify, and quantify active neuraminidase (NA) enzymes. Neuraminidases are critical virulence factors for many pathogens, including the influenza virus, making them prime targets for therapeutic development.[6][7][8] This probe leverages the structural scaffold of the well-established NA inhibitor oseltamivir for specific targeting. The bioorthogonal azide handle enables covalent tagging with reporter molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," for downstream analysis.[5][9][10] We present comprehensive, field-tested protocols for in situ (live cell) and in vitro (lysate) labeling, sample preparation for mass spectrometry-based proteomic identification, and data interpretation.

Principle of the Method

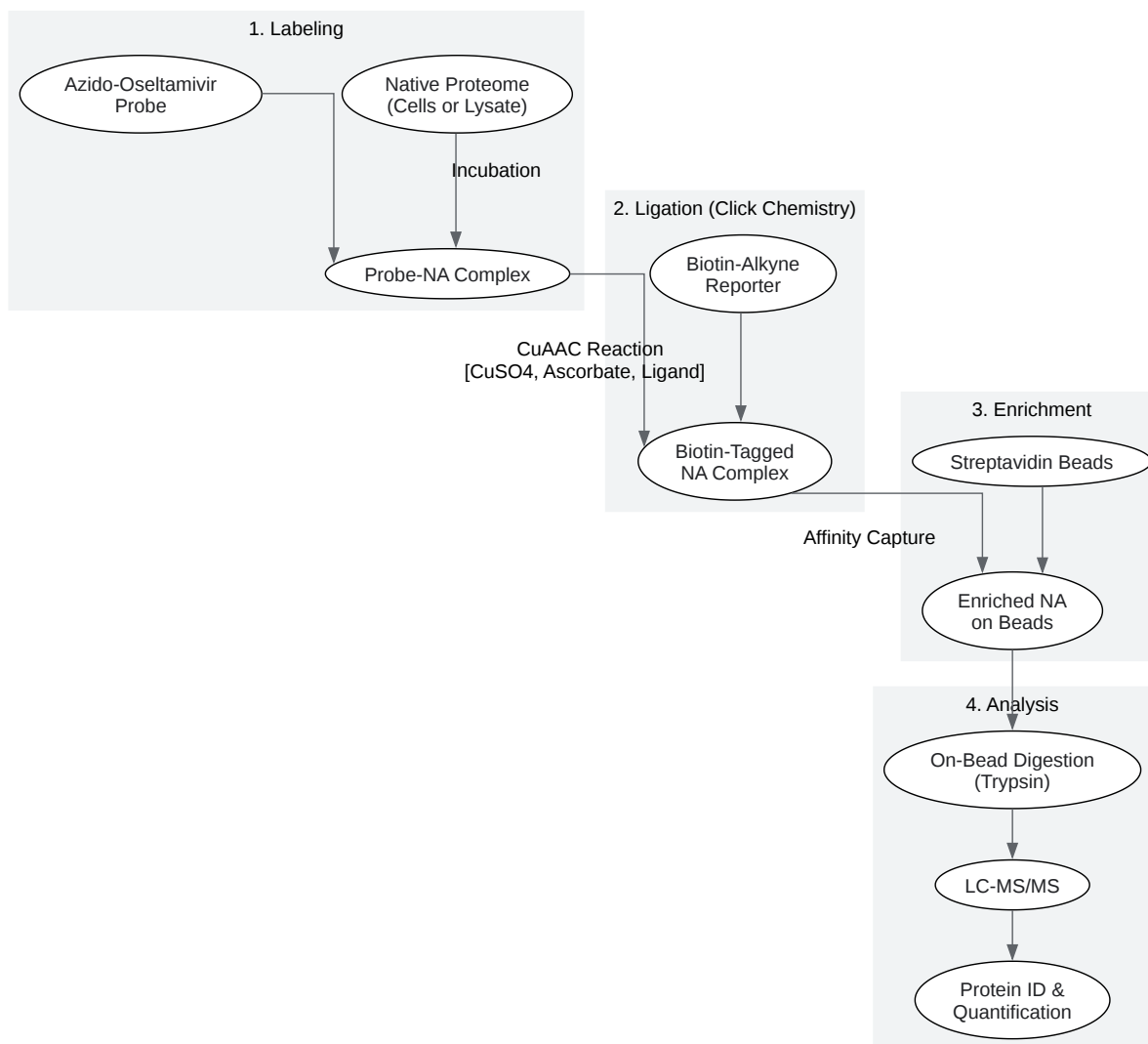
The successful application of this probe relies on a multi-step workflow that combines covalent enzyme inhibition with bioorthogonal chemistry.

Probe Design & Rationale:

- **Targeting Scaffold (Oseltamivir):** The probe is built on the backbone of oseltamivir, a potent transition-state analog inhibitor of neuraminidases.^[11] This ensures high affinity and selectivity for the active sites of these enzymes.
- **Reactive Group (Implied):** Oseltamivir itself is not covalent, but its tight, non-covalent binding within the active site allows for selective labeling. The subsequent ligation step effectively makes the interaction permanent for detection purposes.
- **Reporter Handle (5-Azido):** A small, bio-inert azide (-N₃) group is installed on the oseltamivir molecule. This group does not interfere with enzyme binding but serves as a chemical handle for the highly specific and efficient CuAAC click reaction.^{[9][10]} This allows for the attachment of various reporter tags (e.g., biotin for enrichment, fluorophore for imaging) post-labeling, a key advantage of the two-step ABPP approach.^[5]

Experimental Workflow: The overall process can be summarized in four main stages:

- **Labeling:** The **N-Desacetyl 5-Azido Oseltamivir** probe is introduced to a biological system (live cells or cell lysate). It selectively binds to active neuraminidase enzymes.
- **Ligation (Click Chemistry):** Following labeling and removal of excess probe, a reporter tag containing a terminal alkyne (e.g., Biotin-Alkyne) is covalently attached to the probe-enzyme complex via CuAAC.
- **Enrichment/Visualization:** If a biotin tag is used, the probe-labeled proteins are captured and enriched from the complex proteome using streptavidin-conjugated beads.^{[12][13][14]} If a fluorescent tag is used, proteins can be visualized directly by in-gel fluorescence scanning.^[15]
- **Analysis:** Enriched proteins are identified and quantified using bottom-up proteomics, typically involving on-bead tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).



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Caption: Overall workflow for ABPP using the Azido-Osetamivir probe.

Materials and Reagents

- Probe: **N-Desacetyl 5-Azido Oseltamivir** (custom synthesis)
- Cells/Lysate: Influenza-infected MDCK cells, HEK293 cells expressing target NA, or other relevant biological samples.
- Buffers:
 - Lysis Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail (e.g., cOmplete™, Roche). Note: Avoid amine-based buffers like Tris for the lysis step if performing the click reaction directly in lysate, as they can chelate copper.[16]
 - PBS: Phosphate-Buffered Saline, pH 7.4.
- Click Chemistry (CuAAC) Reagents:[16]
 - Reporter Tag: Biotin-PEG4-Alkyne or a fluorescent alkyne (e.g., TAMRA-Alkyne).
 - Copper(II) Sulfate (CuSO₄): 50 mM stock in H₂O.
 - Sodium Ascorbate: 500 mM stock in H₂O (prepare fresh).
 - Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). 2 mM stock in 1:4 DMSO:t-butanol.
- Enrichment Reagents:
 - High-capacity Streptavidin Agarose Resin.[14]
 - Wash Buffer 1 (Low Stringency): 1% SDS in PBS.
 - Wash Buffer 2 (High Stringency): 6 M Urea in 100 mM Tris-HCl, pH 8.0.
 - Wash Buffer 3 (Final): 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.
- Mass Spectrometry Sample Prep Reagents:
 - Dithiothreitol (DTT)

- Iodoacetamide (IAA)
- Trypsin, sequencing grade
- Trifluoroacetic Acid (TFA)
- Acetonitrile (ACN)

Detailed Experimental Protocols

Protocol 1: In-situ Labeling in Live Cells

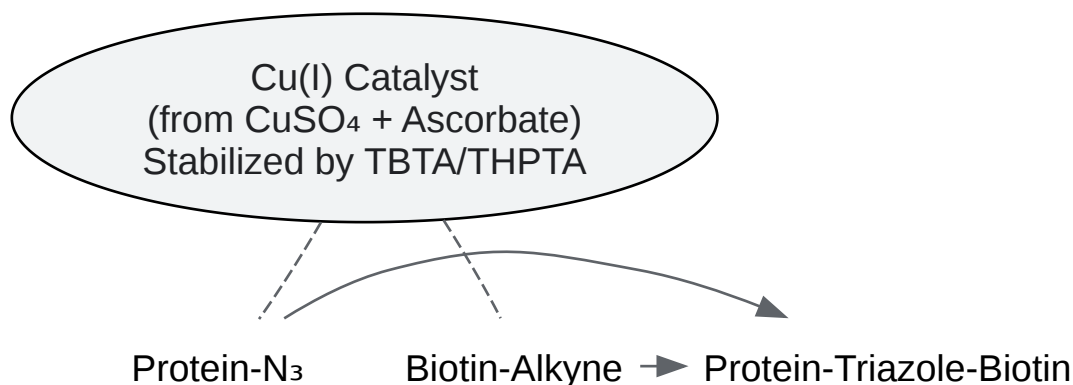
This protocol is ideal for profiling enzyme activity in a native cellular context, preserving endogenous protein complexes and post-translational modifications.

- Cell Culture: Plate influenza-infected or NA-expressing cells to achieve 80-90% confluency.
- Control Setup (Crucial): For each experiment, include:
 - Vehicle Control: Treat cells with DMSO or the probe solvent.
 - Competition Control: Pre-incubate cells with a 50-100x excess of a known non-azide neuraminidase inhibitor (e.g., Oseltamivir Phosphate) for 1 hour before adding the probe. This validates that labeling is specific to the NA active site.
- Probe Labeling: Add **N-Desacetyl 5-Azido Oseltamivir** probe to the cell culture medium to a final concentration of 1-10 μM . Incubate for 2-4 hours at 37°C. Rationale: This concentration and time should be optimized to maximize target labeling while minimizing off-target effects and cytotoxicity.
- Cell Harvest: Aspirate media, wash cells twice with cold PBS, and scrape cells into 1 mL of cold Lysis Buffer per 10 cm plate.
- Lysate Preparation: Incubate the cell suspension on ice for 20 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL).

- Proceed to Protocol 2 (Click Chemistry).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol covalently attaches the biotin reporter tag to the probe-labeled proteins.



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Caption: The CuAAC reaction ligates the azide-probe to the alkyne-reporter.

- Prepare Lysate: Start with 500 μ L of normalized cell lysate (~1 mg total protein) from Protocol 1.
- Prepare Click-Mix (in order): In a microcentrifuge tube, sequentially add the reagents to create the master mix. Prepare enough for all samples plus 10% extra. For one 500 μ L sample:
 - Biotin-Alkyne (from 10 mM stock): 2.5 μ L (Final: 50 μ M)
 - CuSO₄ (from 50 mM stock): 5 μ L (Final: 0.5 mM)
 - TBTA Ligand (from 2 mM stock): 12.5 μ L (Final: 50 μ M)
 - Sodium Ascorbate (from 500 mM stock, fresh): 5 μ L (Final: 5 mM)
 - Rationale: Reagents must be added in this order to ensure proper formation of the Cu(I)-TBTA complex before the reaction begins. Sodium ascorbate reduces Cu(II) to the active

Cu(I) catalytic state, and TBTA protects it from oxidation.[16]

- Reaction: Add 25 μL of the freshly prepared Click-Mix to each 500 μL lysate sample. Vortex gently.
- Incubation: Incubate for 1 hour at room temperature on a rotator.
- Proceed to Protocol 3 (Enrichment).

Protocol 3: Enrichment of Biotinylated Proteins

This protocol uses the high-affinity interaction between biotin and streptavidin to isolate the labeled proteins.[14]

- Prepare Beads: Resuspend streptavidin agarose resin and transfer 40 μL of slurry per sample to a new tube. Wash the beads three times with PBS.
- Affinity Capture: Add the click-reacted lysate to the washed streptavidin beads. Incubate for 1.5 hours at 4°C on a rotator.
- Washing Sequence (Critical): Pellet the beads by centrifugation (1,500 x g, 1 min) and discard the supernatant. Perform the following washes sequentially to remove non-specifically bound proteins:
 - Wash 2x with 1 mL of Wash Buffer 1 (1% SDS in PBS).
 - Wash 1x with 1 mL of Wash Buffer 2 (6 M Urea).
 - Wash 3x with 1 mL of Wash Buffer 3 (50 mM Tris).
 - Rationale: The stringent washes (SDS and urea) are essential for removing proteins that interact non-covalently with the beads or the target, ensuring that the final identified proteins are genuinely probe-labeled.
- Proceed to Protocol 4 (Sample Prep for MS).

Protocol 4: On-Bead Digestion and Sample Prep for LC-MS/MS

This protocol prepares the enriched proteins for mass spectrometry analysis.

- Reduction & Alkylation: Resuspend the washed beads in 200 μ L of 50 mM Tris-HCl, pH 8.0.
 - Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
 - Cool to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
- Tryptic Digestion:
 - Add 1 μ g of sequencing-grade trypsin to the bead suspension.
 - Incubate overnight at 37°C with shaking.
- Peptide Elution:
 - Centrifuge the beads and collect the supernatant containing the digested peptides.
 - Perform a second elution by adding 100 μ L of 0.1% TFA in water to the beads, vortexing, and combining the supernatants.
- Desalting: Desalt the collected peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.
- Analysis: Resuspend the clean peptides in 0.1% formic acid and analyze by LC-MS/MS.

Data Analysis and Expected Results

Mass spectrometry data should be searched against a relevant protein database (e.g., Human or Influenza virus) using a standard search algorithm (e.g., MaxQuant, Sequest).

- Primary Goal: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control.

- Validation: The identified target protein(s) (e.g., Influenza Neuraminidase) should show a dramatically reduced signal in the competition control sample, confirming on-target engagement.

Table 1: Example Quantitative Proteomics Data

Protein ID	Gene Name	LFQ Intensity (Probe)	LFQ Intensity (Vehicle)	LFQ Intensity (Competition)	Fold Change (Probe/Vehicle)
P03468	NA	5.8E+08	1.2E+05	9.5E+05	4833
Q9Y224	NEU1	1.4E+07	2.1E+05	8.8E+05	67
Q9UQ49	NEU2	8.9E+06	1.8E+05	7.1E+05	49
P54302	ACTB	3.1E+06	2.9E+06	3.3E+06	1.1

This table illustrates hypothetical Label-Free Quantification (LFQ) data. The viral neuraminidase (NA) and potential host neuraminidases (NEU1, NEU2) are highly enriched in the probe sample but not in controls. A non-target protein like Actin (ACTB) shows no enrichment.

Troubleshooting

Table 2: Common Problems and Solutions

Problem	Potential Cause(s)	Suggested Solution(s)
No/Low Labeling Signal	1. Probe is inactive or degraded. 2. Target enzyme is not active/expressed. 3. Insufficient probe concentration or incubation time.	1. Verify probe integrity. Store aliquots at -80°C. 2. Confirm target expression via Western Blot. 3. Perform a dose-response and time-course experiment.
High Background/Non-specific Binding	1. Insufficient washing during enrichment. 2. Click reaction performed in Tris buffer. 3. Probe concentration is too high, leading to off-targeting.	1. Increase the stringency or number of washes (especially SDS/Urea washes). 2. Ensure lysis buffer is free of primary amines. ^[16] 3. Lower the probe concentration.
Poor Protein Enrichment	1. Inefficient click reaction. 2. Streptavidin beads have low capacity or are expired.	1. Use freshly prepared Sodium Ascorbate. Optimize reagent concentrations. 2. Use high-capacity streptavidin resin. ^[14] Check expiration date.
Contaminating Streptavidin in MS Data	On-bead digestion can release some streptavidin peptides.	This is common. Most search algorithms can be configured to exclude these peptides from the final analysis. Alternative elution strategies exist but can be complex. ^[17]

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